

# Structural Elucidation of Diethyl 5-oxononanedioate: A Comparative Analysis

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## Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

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The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound such as **Diethyl 5-oxononanedioate**, a precise structural model is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography is considered the gold standard for structural determination, a variety of other spectroscopic and spectrometric techniques provide valuable and often complementary information. This guide compares the application of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of **Diethyl 5-oxononanedioate**.

## Comparison of Analytical Techniques

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance aspects of X-ray crystallography, NMR, and Mass Spectrometry.

Parameter	X-ray Crystallography	Nuclear Magnetic Resonance (NMR)	Mass Spectrometry (MS)
Information Obtained	Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing	Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution	Molecular weight, elemental composition, and fragmentation patterns
Sample Requirements	Single, high-quality crystal (typically >0.1 mm)[1]	Soluble sample (milligram quantities)	Small sample amount (microgram to nanogram), can be in a complex mixture
Advantages	Unambiguous and complete 3D structure determination[2]	Provides information about the molecule's structure and dynamics in solution[3][4]	High sensitivity, suitable for identifying compounds in mixtures[5][6]
Limitations	Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials[2][7]	Can be difficult to interpret complex spectra; may not provide the absolute 3D structure for complex molecules without extensive analysis	Primarily provides information about molecular formula and fragments, not direct 3D structure[6]
Data Complexity	Requires specialized software for data processing and structure refinement	Can range from simple 1D spectra to complex multi-dimensional datasets	Interpretation of fragmentation patterns can be challenging for unknown compounds[8]

## Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are generalized experimental protocols for each of the discussed techniques.

## X-ray Crystallography

The primary and most challenging step in X-ray crystallography is obtaining a suitable single crystal.<sup>[7]</sup>

- Crystal Growth:
  - Slow Evaporation: A near-saturated solution of **Diethyl 5-oxononanedioate** is prepared in a suitable solvent (e.g., ethanol, ethyl acetate).<sup>[9]</sup> The solution is filtered and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.<sup>[7]</sup>
  - Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
- Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.<sup>[1]</sup> The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.<sup>[1]</sup>
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, from which the atomic positions are determined and refined to generate the final crystal structure.<sup>[10]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.<sup>[4]</sup>

- Sample Preparation: Approximately 5-10 mg of **Diethyl 5-oxononanedioate** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are performed, including:
  - <sup>1</sup>H NMR: To identify the different types of protons and their relative numbers.
  - <sup>13</sup>C NMR: To identify the different types of carbon atoms.

- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.[3]
- Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the molecular structure.

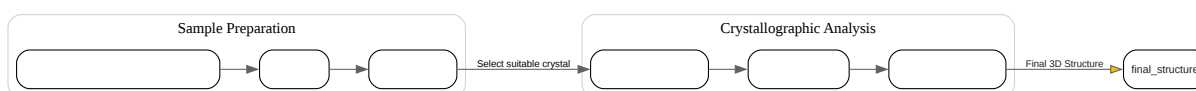
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]

- Sample Introduction: A small amount of **Diethyl 5-oxononanedioate** is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[6]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the parent ion and to interpret the fragmentation pattern, which can provide clues about the molecule's substructures.[8]

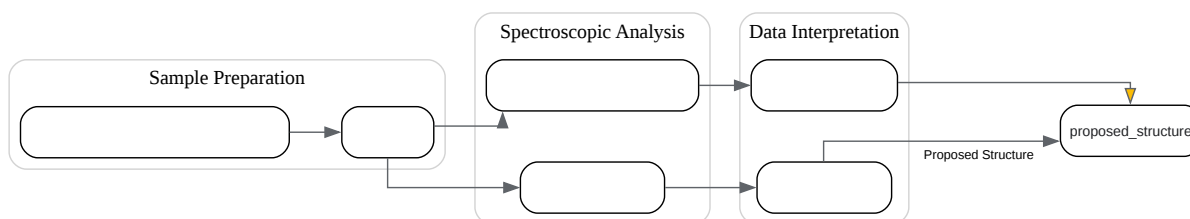
## Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for X-ray crystallography and a combined spectroscopic approach.



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Caption: Workflow for X-ray Crystallography.



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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

The structural validation of **Diethyl 5-oxononanedioate** can be approached through several complementary techniques. X-ray crystallography, when successful, provides the most definitive and detailed three-dimensional structural information. However, the necessity of a high-quality single crystal can be a significant hurdle. NMR spectroscopy offers comprehensive information about the molecule's connectivity and structure in solution, while mass spectrometry provides rapid and highly sensitive determination of molecular weight and elemental composition. For a comprehensive and unambiguous structural elucidation, a combination of these techniques is often the most powerful approach, with NMR and MS providing initial structural confirmation and X-ray crystallography offering the ultimate proof of the three-dimensional arrangement of atoms.

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